Cycrimine Hydrochloride-d5 is a deuterated derivative of Cycrimine, a compound primarily utilized in the treatment of movement disorders, particularly those associated with Parkinson's disease. The deuteration enhances the pharmacokinetic properties of the drug, making it a valuable compound in both clinical and research settings. Cycrimine functions as an anticholinergic agent, which helps alleviate symptoms by blocking the action of acetylcholine in the brain.
Cycrimine Hydrochloride-d5 is classified as an anticholinergic medication. It is derived from Cycrimine, which is known for its efficacy in managing dyskinesias related to levodopa therapy in Parkinson's disease patients. The compound is synthesized through various chemical processes that incorporate deuterium, enhancing its stability and metabolic profile compared to its non-deuterated counterpart.
The synthesis of Cycrimine Hydrochloride-d5 involves several steps:
Cycrimine Hydrochloride-d5 possesses a complex molecular structure characterized by multiple rings and functional groups typical of anticholinergic agents. The incorporation of deuterium atoms alters its mass and can influence its interaction with biological systems.
Spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) provide insights into the functional groups present:
Cycrimine Hydrochloride-d5 participates in several chemical reactions typical for anticholinergic compounds:
Cycrimine Hydrochloride-d5 exerts its therapeutic effects primarily through antagonism at muscarinic acetylcholine receptors in the central nervous system. This mechanism reduces cholinergic overactivity associated with Parkinsonian symptoms:
Data from clinical studies suggest that deuterated compounds like Cycrimine Hydrochloride-d5 may exhibit improved pharmacokinetics due to their altered metabolic pathways compared to non-deuterated forms.
Cycrimine Hydrochloride-d5 exhibits several notable physical and chemical properties:
Cycrimine Hydrochloride-d5 is primarily utilized in scientific research focused on neurological disorders:
Cycrimine Hydrochloride-d5 (C19D5H24NO·HCl) is a deuterated analog of the classic anticholinergic agent Cycrimine Hydrochloride. The deuteration strategy specifically replaces five hydrogen atoms with deuterium at the piperidinyl ring positions, as confirmed by its molecular formula and isotopic distribution patterns [5] [7]. This selective labeling minimizes alterations to the molecule’s steric and electronic properties while introducing detectable isotopic signatures for research applications. The structural core retains the tertiary alcohol moiety bonded to cyclopentyl and phenyl groups, with the piperidine nitrogen connected via a three-carbon chain – a configuration critical for muscarinic receptor antagonism [6] [8].
Table 1: Isotopic Labeling Pattern in Cycrimine Hydrochloride-d5
Molecular Component | Deuteration Sites | Number of D Atoms |
---|---|---|
Piperidinyl Ring | C2, C3, C5, C6 | 5 (all equivalent) |
Cyclopentyl Group | None | 0 |
Phenyl Ring | None | 0 |
Propanol Linker | None | 0 |
The molecular weight increases from 323.90 g/mol (non-deuterated) to 328.93 g/mol, consistent with quintuple deuteration [5]. Synthetic routes typically involve catalytic H/D exchange under basic conditions or reductive deuteration of precursor alkenes, ensuring >98% isotopic enrichment as verified by mass spectrometry [7].
NMR Spectroscopy: 1H-NMR spectra of Cycrimine Hydrochloride-d5 exhibit signal attenuation at δ 2.5–3.0 ppm (piperidinyl CH2 protons) due to deuteration, while the cyclopentyl (δ 1.5–2.0 ppm) and phenyl (δ 7.2–7.8 ppm) resonances remain unchanged. 13C-NMR shows characteristic upfield shifts (≤0.5 ppm) for piperidinyl carbons adjacent to deuterated sites, confirming isotopic substitution [7]. 2H-NMR provides direct quantification of deuterium incorporation via distinct signals at 2.4–2.9 ppm .
Infrared Spectroscopy: IR spectra retain key functional group vibrations: O-H stretch (3200–3400 cm−1), C-N stretch (1020–1100 cm−1), and aromatic C=C (1500–1600 cm−1). Deuteration-induced shifts are minimal (Δv ≤ 15 cm−1) due to the absence of C-D bonds in labeled positions, though minor frequency reductions occur in piperidinyl ring deformations .
Mass Spectrometry: High-resolution MS displays a molecular ion cluster at m/z 329.23 [M]+ (vs. 324.22 for non-deuterated), with a 5-Da shift confirming quintuple deuteration. Fragmentation patterns show deuterium-dependent pathways:
Table 2: Key Mass Spectrometry Fragments
Fragment Ion (m/z) | Assignment | Shift vs. Non-Deuterated |
---|---|---|
329.23 | [M]+ | +5.01 |
218.15 | M+ - C5D5NH | +5.00 |
157.08 | (C6H5)(C5H9)C(OH)+ | +0.00 |
Deuteration minimally impacts physicochemical properties but introduces measurable differences:
Biochemically, receptor binding kinetics reveal near-identical affinity for muscarinic M1 receptors (Ki = 18.3 nM vs. 18.1 nM for non-deuterated), validating preserved pharmacological activity [6]. Isotopic labeling enables metabolic studies without perturbing target interactions.
Table 3: Physicochemical Comparison
Property | Cycrimine HCl-d5 | Cycrimine HCl | Analytical Method |
---|---|---|---|
Molecular Weight | 328.93 g/mol | 323.90 g/mol | HRMS |
logP | 4.45 | 4.15 | RP-HPLC |
Water Solubility | 0.0091 mg/mL | 0.0091 mg/mL | Shake-flask |
Melting Point | 112–114°C | 112–113°C | DSC |
Protein Binding | 14–21% | 14–21% | Equilibrium Dialysis |
No single-crystal X-ray data for Cycrimine Hydrochloride-d5 exists, but computational models (DFT B3LYP/6-31G**) predict conformational behavior based on its non-deuterated structure. The lowest-energy conformation features:
Deuteration marginally increases rotational barriers for piperidinyl and cyclopentyl groups (ΔEa ≤ 0.3 kcal/mol) due to higher vibrational zero-point energy. Solid-state 2H-NMR quadrupolar coupling constants (e2qQ/h = 180 kHz) indicate restricted ring motions below 150K, confirming enhanced conformational rigidity [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3